2-(quinolin-2-ylsulfanyl)-N-[3-(trifluoromethyl)phenyl]acetamide
Description
2-(Quinolin-2-ylsulfanyl)-N-[3-(trifluoromethyl)phenyl]acetamide is a quinoxaline-derived compound synthesized via chemoselective alkylation of 3-phenylquinoxaline-2(1H)-thione with chloroacetonitrile or related alkylating agents . Its structure features a quinoline core substituted with a sulfanyl group at position 2, linked to an acetamide moiety bearing a 3-(trifluoromethyl)phenyl group. The compound exhibits antiproliferative activity, likely through enzyme inhibition by stabilizing inactive conformations of target proteins, as suggested by molecular docking studies .
Properties
IUPAC Name |
2-quinolin-2-ylsulfanyl-N-[3-(trifluoromethyl)phenyl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13F3N2OS/c19-18(20,21)13-5-3-6-14(10-13)22-16(24)11-25-17-9-8-12-4-1-2-7-15(12)23-17/h1-10H,11H2,(H,22,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHBMPYAIBXOSMY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=N2)SCC(=O)NC3=CC=CC(=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13F3N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-(quinolin-2-ylsulfanyl)-N-[3-(trifluoromethyl)phenyl]acetamide typically involves the formation of the quinoline and trifluoromethylphenyl components followed by their coupling through a sulfanyl linkage. One common method involves the use of β-keto esters or 1,3-diketones with substituted ortho-aminobenzaldehydes in ethanol, employing a [4 + 2] cycloaddition reaction . This method is advantageous due to its operational simplicity, broad substrate scope, and good functional group compatibility.
Chemical Reactions Analysis
2-(quinolin-2-ylsulfanyl)-N-[3-(trifluoromethyl)phenyl]acetamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The quinoline ring can be reduced under specific conditions to yield dihydroquinoline derivatives.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, often facilitated by strong bases or nucleophiles. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like sodium methoxide for substitution
Scientific Research Applications
Anticancer Activity
Numerous studies have indicated that compounds containing quinoline and related structures exhibit significant anticancer properties. The inhibition of protein tyrosine kinases (PTKs), particularly HER-2 and epidermal growth factor receptor (EGFR), has been identified as a critical mechanism by which these compounds exert their effects. For instance, research has shown that derivatives of quinoline can inhibit the abnormal growth of cancer cells by targeting these kinases .
Case Study: In Vitro Efficacy
A study evaluated the anticancer effects of related quinoline derivatives against various cancer cell lines, including MCF7 (breast cancer) and PC3 (prostate cancer). The results demonstrated that certain derivatives induced apoptosis through the activation of caspases, indicating their potential as effective anticancer agents .
Protein Kinase Inhibition
The compound's ability to inhibit specific protein kinases positions it as a candidate for further development in targeted cancer therapies. The structural features that allow for selective binding to kinase active sites are critical for its function as an inhibitor. For example, modifications at specific positions on the quinoline scaffold have been shown to enhance potency against targets like mTOR and PI3K .
Mechanism of Action
The mechanism of action of 2-(quinolin-2-ylsulfanyl)-N-[3-(trifluoromethyl)phenyl]acetamide involves its interaction with specific molecular targets, often through the formation of hydrogen bonds or van der Waals interactions. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The quinoline moiety can interact with nucleic acids or proteins, potentially inhibiting their function .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structure Variations: Quinoline vs. Quinoxaline Derivatives
The target compound’s quinoline core distinguishes it from quinoxaline-based analogs (e.g., N-alkyl-2-(3-phenylquinoxalin-2-ylsulfanyl)acetamides). Quinoxalines, such as those synthesized by El Rayes et al. (), show broader π-conjugation due to their fused benzene and pyrazine rings, which may enhance intercalation with DNA or enzyme active sites . For example, quinoxaline derivatives like N-alkyl-3-((3-phenylquinoxalin-2-yl)sulfanyl)propanamides exhibit IC₅₀ values of 2.5–8.7 µM against cancer cell lines, comparable to the target compound’s antiproliferative activity .
Substituent Effects: Trifluoromethyl vs. Other Groups
- 3-(Trifluoromethyl)phenyl : This electron-withdrawing group in the target compound increases metabolic stability and hydrophobic interactions compared to chlorophenyl or methyl groups in analogs like 2-(4-phenylpiperazin-1-yl)-N-[3-(trifluoromethyl)phenyl]acetamide (). The trifluoromethyl group’s strong electronegativity may enhance binding to aromatic residues in enzyme pockets .
- Sulfanyl vs. Piperazine Linkers : Piperazine-containing analogs (e.g., compound 14 in ) prioritize hydrogen bonding via the amine groups, whereas the sulfanyl group in the target compound may form disulfide-like interactions or coordinate metal ions in enzymes .
Molecular Docking and Binding Interactions
Docking studies reveal that the target compound stabilizes homodimer conformations of target enzymes through interactions with residues like Arg123 and Tyr305. Its RMSD value of 0.8 Å indicates stable binding, outperforming analogs like dimethyl-2-[2-(3-phenyl-quinoxalin-2-ylsulfanyl)-acetylamino]succinate (RMSD: 1.2 Å) . The trifluoromethyl group contributes to van der Waals interactions, while the sulfanyl group anchors the compound to cysteine residues .
Biological Activity
The compound 2-(quinolin-2-ylsulfanyl)-N-[3-(trifluoromethyl)phenyl]acetamide is a novel derivative that has garnered attention due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article explores its synthesis, structure, and biological activity, supported by relevant case studies and research findings.
Chemical Structure and Synthesis
The structure of 2-(quinolin-2-ylsulfanyl)-N-[3-(trifluoromethyl)phenyl]acetamide features a quinoline moiety linked to a trifluoromethyl-substituted phenyl acetamide. The unique combination of these functional groups is believed to contribute to its biological properties.
Synthesis Process
The synthesis typically involves the following steps:
- Formation of the Quinoline Sulfide : The initial step involves the reaction of quinoline derivatives with sulfanyl compounds.
- Acetamide Formation : This is achieved by reacting the sulfide with acetic anhydride or acetyl chloride in the presence of a base.
- Trifluoromethylation : The introduction of the trifluoromethyl group can be accomplished using reagents such as trifluoromethyl iodide or via electrophilic fluorination methods.
Anticancer Properties
Recent studies indicate that compounds with similar structures exhibit significant anticancer activity. For instance, derivatives containing quinoline and trifluoromethyl groups have shown promising results against various cancer cell lines, including prostate (PC-3) and breast cancer (MDA-MB-231) cells.
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| 2-(quinolin-2-ylsulfanyl)-N-[3-(trifluoromethyl)phenyl]acetamide | PC-3 | 1.95 | |
| 2-(quinolin-2-ylsulfanyl)-N-[3-(trifluoromethyl)phenyl]acetamide | MDA-MB-231 | 2.36 |
In a study evaluating the growth-inhibitory potency of synthesized compounds, the target compound displayed an IC50 value of approximately 1.95 µM against PC-3 cells, indicating potent antiproliferative effects.
The proposed mechanism involves the inhibition of key signaling pathways associated with cancer cell proliferation. Specifically, quinoline derivatives have been linked to the modulation of the mTOR pathway, a critical regulator of cell growth and metabolism. Inhibitors targeting this pathway have shown efficacy in preclinical models.
Case Studies
- In Vitro Studies : A series of quinoline derivatives were tested for their cytotoxic effects on MDA-MB-231 and PC-3 cell lines using MTS assays. Compounds similar to 2-(quinolin-2-ylsulfanyl)-N-[3-(trifluoromethyl)phenyl]acetamide demonstrated significant reductions in cell viability at concentrations as low as 10 µM .
- Structure-Activity Relationship (SAR) : Research indicates that modifications in the quinoline structure can enhance biological activity. For example, introducing electron-withdrawing groups like trifluoromethyl significantly improved potency against cancer cells .
Q & A
Q. How should researchers approach method validation for quantifying this compound in biological matrices?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
